5-Bromo-2-methylpyridin-3-amine
Overview
Description
5-Bromo-2-methylpyridin-3-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position, a methyl group at the 2-position, and an amino group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is often used as a reagent in chemical reactions, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
5-Bromo-2-methylpyridin-3-amine is primarily used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it is coupled with arylboronic acids in the presence of a palladium catalyst to produce novel pyridine derivatives . The bromine atom in the this compound molecule is replaced by an aryl group from the arylboronic acid, forming a new carbon-carbon bond .
Biochemical Pathways
The compound plays a crucial role in the synthesis of novel pyridine derivatives via suzuki-miyaura cross-coupling reactions . These derivatives could potentially interact with various biochemical pathways, depending on their specific structures and functional groups .
Pharmacokinetics
The properties of the novel pyridine derivatives synthesized using this compound would be important to study in a pharmacological context .
Result of Action
For instance, one study reported that these derivatives exhibited anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of novel pyridine derivatives. It interacts with various enzymes and proteins, facilitating reactions such as the Suzuki cross-coupling reaction. This compound can be converted to 5-bromo-2-methyl-3-pyridinol, which is used to make brominated dihydropyridines, substrates for palladium-catalyzed coupling reactions . These reactions are crucial for producing compounds used in treating central nervous system disorders.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit anti-thrombolytic, biofilm inhibition, and haemolytic activities . The compound’s derivatives have shown potential in inhibiting clot formation in human blood and biofilm formation, which are essential for preventing bacterial infections.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. The compound’s derivatives have been studied using density functional theory (DFT) to understand their reactivity and potential as chiral dopants for liquid crystals
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and anti-thrombolytic activity. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity . Understanding the transport mechanisms can help optimize the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methylpyridin-3-amine can be synthesized starting from 2-methylpyridine. Subsequently, the amino group is introduced at the 3-position through reactions with ammonium sulfate and cyclohexanedione .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Suzuki Cross-Coupling: Palladium catalysts and arylboronic acids are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted pyridines.
Coupling Products: Novel pyridine derivatives with potential biological activities.
Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.
Scientific Research Applications
5-Bromo-2-methylpyridin-3-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-3-pyridinol: A derivative with a hydroxyl group instead of an amino group.
5-Bromo-2-chloro-3-nitropyridine: A compound with a nitro group and a chlorine atom.
3-Amino-5-bromo-2-methylpyridine: An isomer with the amino group at a different position.
Uniqueness
5-Bromo-2-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a bromine atom, a methyl group, and an amino group makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
5-bromo-2-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAXYISWNGGXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620889 | |
Record name | 5-Bromo-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914358-73-9 | |
Record name | 5-Bromo-2-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914358-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Bromo-2-methylpyridin-3-amine a useful starting material for synthesizing new compounds?
A1: this compound is a valuable starting material due to its reactivity in the Suzuki cross-coupling reaction. [] This reaction allows for the efficient attachment of various arylboronic acids to the pyridine ring, creating a wide range of structurally diverse derivatives. [] This versatility makes it possible to explore the structure-activity relationship (SAR) of these derivatives and identify promising candidates for further biological evaluation.
Q2: What biological activities have been observed in the novel pyridine derivatives synthesized from this compound?
A2: The research highlights promising anti-thrombolytic and biofilm inhibition properties in some of the synthesized pyridine derivatives. [] Specifically, compound 4b demonstrated significant anti-thrombolytic activity, showing the highest percentage of clot lysis in human blood. [] Furthermore, compound 4f exhibited potent biofilm inhibition against Escherichia coli. [] These findings suggest the potential of these derivatives as lead compounds for developing new therapeutic agents.
Q3: How were computational chemistry methods employed in this research?
A3: Density functional theory (DFT) calculations, using the B3LYP/6-31G(d,p) basis set in the Gaussian 09 software, were crucial for understanding the electronic properties and reactivity of the synthesized compounds. [] Analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole moments provided insights into potential reaction pathways and identified potential candidates as chiral dopants for liquid crystals. [] These computational studies complement the experimental findings and contribute to a comprehensive understanding of these novel pyridine derivatives.
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